Propanoic acid, 2,2'-dithiobis(2-methyl-

Description

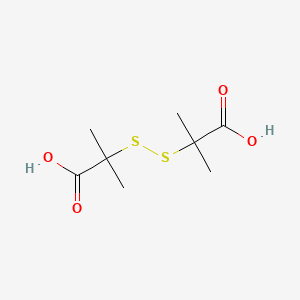

Propanoic acid, 2,2'-dithiobis(2-methyl-), is a disulfide-linked derivative of 2-methylpropanoic acid. Its structure consists of two 2-methylpropanoic acid moieties connected by a dithiobis (–S–S–) bridge at the 2-positions. This compound is structurally significant due to the sulfur-sulfur bond, which imparts unique redox and biochemical properties. The disulfide bond may also confer reactivity in dynamic covalent chemistry or antioxidant systems.

Properties

IUPAC Name |

2-(2-carboxypropan-2-yldisulfanyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKRQCCMGBRZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SSC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (K) |

|---|---|---|---|---|---|

| Propanoic acid, 2,2'-dithiobis(2-methyl-) | N/A | C₈H₁₄O₄S₂ | ~222.3 (estimated) | –COOH, –S–S– | N/A |

| Propanoic acid, 3,3'-dithiobis- | 1119-62-6 | C₆H₁₀O₄S₂ | 210.27 | –COOH, –S–S– | N/A |

| Propanoic acid, 2,2-dichloro- | 75-99-0 | C₃H₄Cl₂O₂ | 158.97 | –COOH, –Cl | 364.20–372.00 |

| Propanoic acid, 2-hydroxy-2-methyl- | 594-61-6 | C₄H₈O₃ | 104.10 | –COOH, –OH | 357.20 |

Research Findings and Key Differences

- Disulfide vs. Thioether Bridges : The –S–S– bond in 2,2'-dithiobis derivatives offers redox activity, whereas thioether (–S–) analogs (e.g., CAS 4131-74-2) are more thermally stable but less reactive .

- Positional Effects : 3,3'-linked disulfides (e.g., CAS 1119-62-6) exhibit greater flexibility than 2,2'-isomers, influencing polymer chain dynamics .

- Esterification Impact : Ester derivatives (e.g., dihexadecyl esters) show enhanced lipid solubility, making them suitable for cosmetic formulations, while carboxylic acid forms are more reactive in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.